

## Ogerin: A Technical Guide to a GPR68 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | Ogerin  |           |  |  |  |
| Cat. No.:            | B609720 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ogerin** is a pioneering chemical probe and the first identified selective positive allosteric modulator (PAM) for the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2] This technical guide provides a comprehensive overview of **Ogerin**'s chemical structure, physicochemical properties, and its intricate mechanism of action. It details its biological activities, supported by quantitative data from various studies, and outlines the experimental protocols utilized to characterize its function. Furthermore, this document presents key signaling pathways modulated by **Ogerin**, visualized through detailed diagrams, to facilitate a deeper understanding of its cellular effects and therapeutic potential in areas such as fibrotic diseases and neurological disorders.[3]

### **Chemical Structure and Physicochemical Properties**

**Ogerin**, with the chemical name 2-[4-amino-6-[(phenylmethyl)amino]-1,3,5-triazin-2-yl]-benzenemethanol, is a small molecule with a molecular formula of C17H17N5O and a molecular weight of 307.35 g/mol .[4][5] Its structure features a central 1,3,5-triazine ring substituted with a benzylamino group, an amino group, and a (2-(hydroxymethyl)phenyl) group.

Table 1: Physicochemical Properties of **Ogerin** 



| Property          | Value                                                                  |
|-------------------|------------------------------------------------------------------------|
| IUPAC Name        | [2-[4-amino-6-<br>(benzylamino)-1,3,5-triazin-2-<br>yl]phenyl]methanol |
| Molecular Formula | C17H17N5O                                                              |
| Molecular Weight  | 307.35 g/mol                                                           |
| CAS Number        | 1309198-71-7                                                           |
| PubChem CID       | 56707820                                                               |
| InChIKey          | MDGIEDNDSFMSLP-<br>UHFFFAOYSA-N                                        |
| SMILES            | NC1=NC(NCC2=CC=CC2)<br>=NC(C3=CC=CC=C3CO)=N1                           |
| Solubility        | DMSO: 50 mg/mL (162.68<br>mM); Ethanol: 6.15 mg/mL (20<br>mM)          |
| Storage           | Store at -20°C as a solid or in DMSO solution.                         |

#### **Mechanism of Action**

**Ogerin** functions as a selective positive allosteric modulator (PAM) of GPR68. GPR68 is a proton-sensing GPCR that is typically activated by acidic extracellular pH. **Ogerin** binds to an allosteric site on the receptor, distinct from the proton-binding site, and potentiates the receptor's response to protons. This potentiation leads to a leftward shift in the dose-response curve for proton-induced signaling.

A key feature of **Ogerin**'s action is its biased agonism. It potentiates GPR68-mediated activation of the G $\alpha$ s signaling pathway, leading to increased intracellular cAMP production and subsequent activation of Protein Kinase A (PKA). Conversely, **Ogerin** has been shown to inhibit proton-mediated G $\alpha$ q signaling, which would otherwise lead to an increase in intracellular



calcium. This biased signaling profile makes **Ogerin** a valuable tool for dissecting the distinct downstream effects of  $G\alpha s$  versus  $G\alpha q$  pathways mediated by GPR68.

#### **Biological Activities and Quantitative Data**

**Ogerin** has demonstrated significant biological activity in both in vitro and in vivo models, highlighting its potential for therapeutic applications. Its effects are primarily linked to its modulation of GPR68.

#### **Anti-fibrotic Activity**

**Ogerin** has been shown to inhibit and even partially reverse TGF-β-induced myofibroblast differentiation in primary human lung fibroblasts (PHLFs). This anti-fibrotic effect is dosedependent and occurs at the transcriptional level by suppressing the expression of pro-fibrotic genes like Col1A1 and Col3A1. Notably, the anti-fibrotic effects of **Ogerin** are enhanced at acidic pH, which is often characteristic of fibrotic microenvironments.

#### **Neurological Effects**

In vivo studies in mice have revealed that **Ogerin** can cross the blood-brain barrier and modulate neurological functions. Specifically, **Ogerin** has been shown to attenuate contextual-based fear memory. This effect was observed in wild-type mice but not in GPR68 knockout mice, confirming that the cognitive modulation is mediated through its target receptor.

Table 2: Quantitative Biological Data for Ogerin



| Parameter                                                      | Value                        | Assay System                                             | Target                    | Reference |
|----------------------------------------------------------------|------------------------------|----------------------------------------------------------|---------------------------|-----------|
| pEC50                                                          | 6.83                         | Proton-mediated calcium mobilization (FLIPR-TETRA assay) | Human GPR68               |           |
| Ki                                                             | 220 nM                       | Radioligand<br>binding assay                             | Adenosine A2A<br>Receptor |           |
| Inhibition of TGF-<br>β induced pro-<br>fibrotic<br>phenotypes | 50-150 μM (72 h)             | Primary Human<br>Lung Fibroblasts<br>(PHLFs)             | -                         | _         |
| Inhibition of collagen production (transcriptional)            | 50-150 μM (48 h)             | Primary Human<br>Lung Fibroblasts<br>(PHLFs)             | -                         |           |
| Activation of Gαs signaling                                    | 150 μM (40 min)              | Primary Human<br>Lung Fibroblasts<br>(PHLFs)             | GPR68                     | _         |
| Activation of PKA and MAP kinase pathways                      | 50 μM (10 min)               | HEK293 cells<br>expressing HA-<br>GPR68                  | GPR68                     | _         |
| In vivo dose for<br>neurological<br>effects                    | 10 mg/kg (single<br>IP dose) | Mice                                                     | GPR68                     | _         |

# Experimental Protocols General Synthesis of Ogerin Analogs

The synthesis of **Ogerin** and its analogs can be achieved through a multi-step process as described by Yu et al. (2019). A common synthetic route involves:



- Substitution: Reaction of 2-amino-4,6-dichloro-1,3,5-triazine with benzylamine to yield a common intermediate.
- Suzuki Coupling: The intermediate undergoes a Suzuki coupling reaction with a variety of commercially available phenylboronic acids.
- Reduction: Subsequent reduction of a functional group (e.g., an aldehyde) on the phenyl ring to a benzyl alcohol using a reducing agent like sodium borohydride (NaBH4).

A detailed, step-by-step protocol for a specific analog can be found in the supporting information of the cited reference.

#### In Vitro GPR68 Gs Signaling Assay (cAMP Production)

This assay measures the potentiation of proton-mediated Gas signaling by **Ogerin**.

- Cell Culture: HEK293 cells stably expressing human GPR68 are cultured in appropriate media.
- Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. The growth
  medium is then replaced with a serum-free medium containing a phosphodiesterase inhibitor
  (to prevent cAMP degradation) and the cells are incubated.
- Compound Treatment: Cells are treated with varying concentrations of **Ogerin** in the presence of a sub-maximal concentration of protons (e.g., pH 7.0).
- cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
- Data Analysis: The data is fitted to a standard allosteric operational model to determine the pEC50 value.

# In Vitro GPR68 Gq Signaling Assay (Calcium Mobilization)

This assay assesses the effect of **Ogerin** on proton-mediated Gqq signaling.



- Cell Culture and Loading: HEK293 cells expressing GPR68 are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- FLIPR Assay: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
- Compound Addition: A baseline fluorescence is established before the addition of Ogerin or vehicle control.
- Proton Stimulation: Cells are then stimulated with an acidic solution (e.g., pH 6.8) to activate GPR68.
- Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
- Data Analysis: The peak fluorescence response is quantified and used to determine the effect of **Ogerin** on calcium mobilization.

#### **In Vivo Fear Conditioning Assay**

This protocol evaluates the effect of **Ogerin** on learning and memory in mice.

- Animals: Wild-type and GPR68 knockout mice are used.
- Drug Administration: **Ogerin** (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.
- Training (Day 1): Mice are placed in a conditioning chamber and exposed to a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild foot shock).
- Contextual Fear Testing (Day 2): Mice are returned to the same conditioning chamber, and freezing behavior (a measure of fear) is recorded in the absence of the CS and US.
- Cued Fear Testing (Day 3): Mice are placed in a novel context and exposed to the CS, and freezing behavior is recorded.
- Data Analysis: The percentage of time spent freezing is quantified and compared between treatment groups.



### **Signaling Pathways and Visualizations**

The following diagrams illustrate the key signaling pathways modulated by **Ogerin**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ogerin | C17H17N5O | CID 56707820 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Ogerin: A Technical Guide to a GPR68 Positive Allosteric Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609720#chemical-structure-and-properties-of-ogerin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com